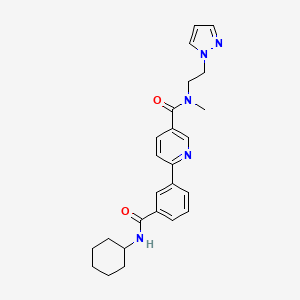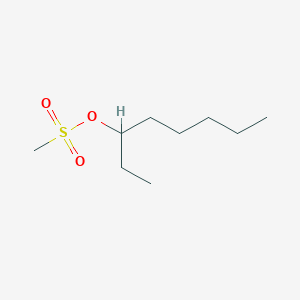
Octan-3-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-3-yl methanesulfonate is an organic compound belonging to the class of alkyl methanesulfonates It is characterized by the presence of an octyl group attached to a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octan-3-yl methanesulfonate can be synthesized through the esterification of octan-3-ol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Octan-3-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octan-3-ol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as octan-3-yl azide, octan-3-yl thiocyanate, or octan-3-yl ether can be formed.
Hydrolysis: The primary products are octan-3-ol and methanesulfonic acid.
Applications De Recherche Scientifique
Octan-3-yl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s ability to undergo nucleophilic substitution makes it valuable in the modification of drug molecules to enhance their pharmacological properties.
Biological Studies: this compound can be used to study enzyme-catalyzed reactions and the mechanisms of ester hydrolysis.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of octan-3-yl methanesulfonate primarily involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This property is exploited in various chemical reactions where the compound acts as an electrophile, facilitating the transfer of the octyl group to the nucleophile.
Comparaison Avec Des Composés Similaires
Octan-3-yl methanesulfonate can be compared with other alkyl methanesulfonates, such as:
Methyl Methanesulfonate: A smaller alkyl group, making it more reactive but less selective.
Ethyl Methanesulfonate: Similar reactivity but with different steric properties.
Butyl Methanesulfonate: Larger alkyl group, leading to different reactivity and selectivity profiles.
Uniqueness: this compound’s longer alkyl chain provides unique steric and electronic properties, making it suitable for specific applications where other methanesulfonates may not be as effective.
Propriétés
IUPAC Name |
octan-3-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3S/c1-4-6-7-8-9(5-2)12-13(3,10)11/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQABIRAYMMNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
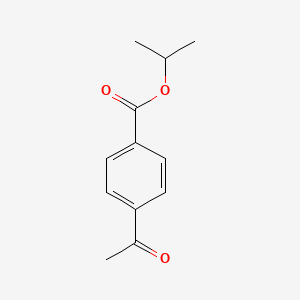

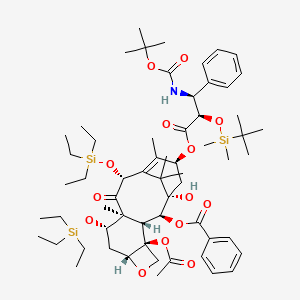
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
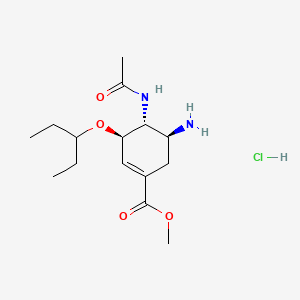
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
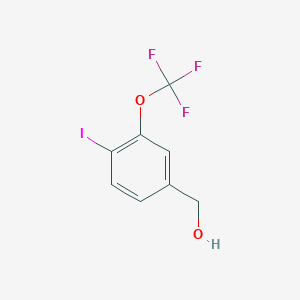
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
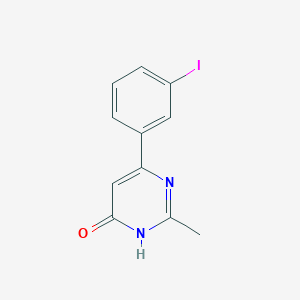
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
